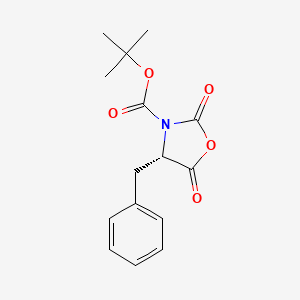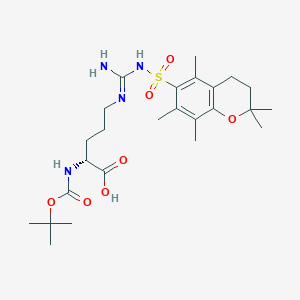
Boc-D-Arg(Pmc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Arg(Pmc)-OH: is a specialized amino acid derivative used extensively in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on D-arginine (D-Arg) and a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. The Boc group protects the amino group, while the Pmc group protects the guanidino group of arginine, making it a crucial reagent in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Arg(Pmc)-OH typically involves the protection of the amino and guanidino groups of D-arginine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the guanidino group with the Pmc group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for Boc protection and 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride for Pmc protection .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of protective groups and purification steps to isolate the desired compound .
化学反应分析
Types of Reactions: Boc-D-Arg(Pmc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Pmc groups under acidic conditions (e.g., trifluoroacetic acid) to yield free D-arginine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DIC and HOBt in dimethylformamide.
Major Products Formed: The primary products formed from these reactions are peptides and proteins with specific sequences, where D-arginine is incorporated at desired positions .
科学研究应用
Chemistry: Boc-D-Arg(Pmc)-OH is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: In biological research, this compound is employed to create peptides that mimic natural proteins, aiding in the study of protein-protein interactions and enzyme mechanisms.
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs, including enzyme inhibitors and receptor agonists/antagonists.
Industry: Industrially, this compound is used in the production of peptide-based materials and bioconjugates for various applications .
作用机制
The mechanism of action of Boc-D-Arg(Pmc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Pmc group protects the guanidino group. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds. The molecular targets and pathways involved include the activation of carboxyl groups and nucleophilic attack by amino groups, leading to peptide bond formation .
相似化合物的比较
Boc-D-Arg(Tos)-OH: Similar to Boc-D-Arg(Pmc)-OH but uses a tosyl (Tos) group for guanidino protection.
Boc-D-Arg(NO2)-OH: Uses a nitro (NO2) group for guanidino protection.
Boc-D-Arg-OGp: Another derivative with different protective groups.
Uniqueness: this compound is unique due to the stability and efficiency of the Pmc group in protecting the guanidino group of arginine. This makes it particularly useful in the synthesis of peptides that require stringent protection of functional groups .
属性
IUPAC Name |
(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWVMLZWUTJPA-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
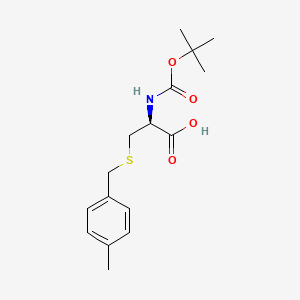
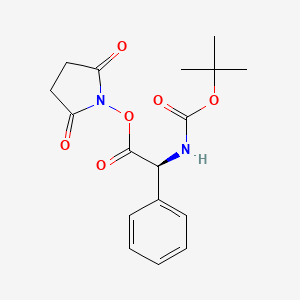
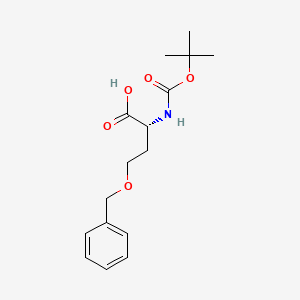
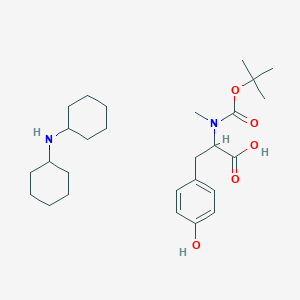
![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B613643.png)
![(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613644.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
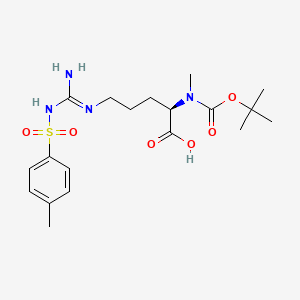
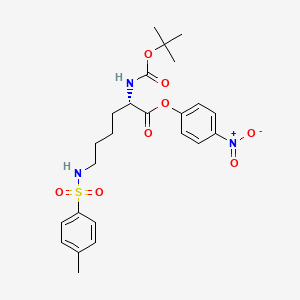
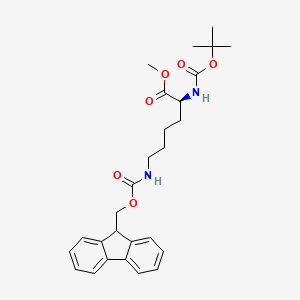
![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)


